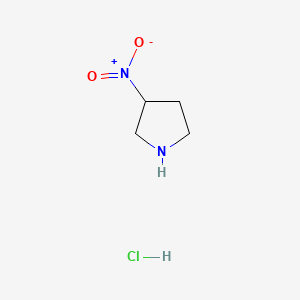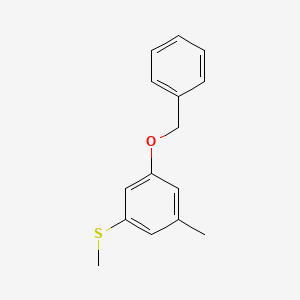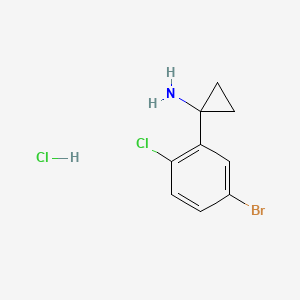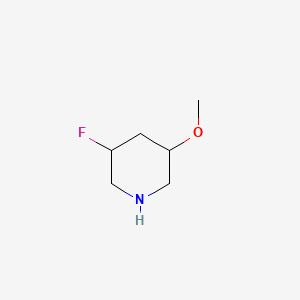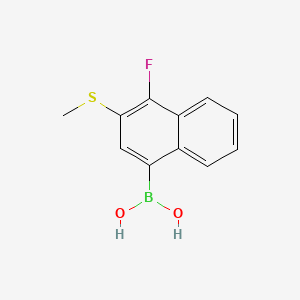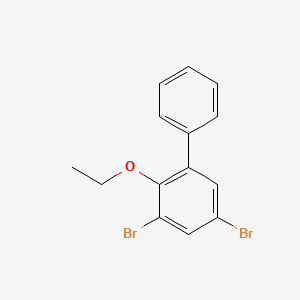
3,5-Dibromo-2-ethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-ethoxy-1,1’-biphenyl: is an organic compound with the molecular formula C14H12Br2O . It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and an ethoxy group is substituted at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-ethoxy-1,1’-biphenyl typically involves the bromination of 2-ethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Major Products:
Substitution Reactions: The major products are the corresponding substituted biphenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-ethoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex biaryl structures through cross-coupling reactions .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives are often explored for potential pharmacological activities. The biphenyl scaffold is a common motif in drug design, and modifications of this compound could lead to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-ethoxy-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. In nucleophilic substitution, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In Suzuki-Miyaura coupling, the bromine atoms facilitate the formation of a palladium complex, which undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
3,5-Dibromo-1,1’-biphenyl: Similar structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
2,2’-Dibromo-1,1’-biphenyl: Bromine atoms are positioned differently, affecting its reactivity and applications.
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Contains more bromine atoms, leading to different chemical properties and uses.
Uniqueness: The presence of the ethoxy group in 3,5-Dibromo-2-ethoxy-1,1’-biphenyl enhances its solubility and reactivity compared to its analogs. This makes it a more attractive intermediate for the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C14H12Br2O |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
1,5-dibromo-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H12Br2O/c1-2-17-14-12(8-11(15)9-13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
GEIYNGPUXAAOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


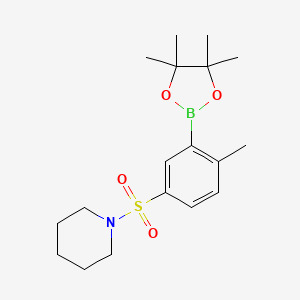
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
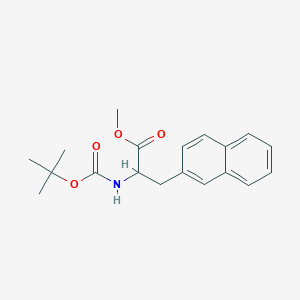


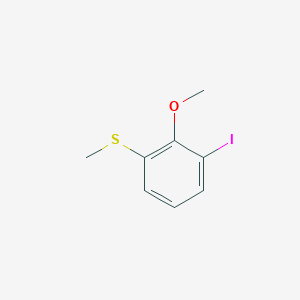
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
